Functional Selectivity: Low-Potency 5-HT1A Agonism with Minimal CB1 Receptor Crosstalk
1-(4-Fluorophenyl)piperazine (pFPP) has been characterized as a low-potency agonist at the 5-HT1A serotonin receptor. In a study investigating its interaction with the synthetic cannabinoid AMB-FUBINACA, pFPP alone did not produce substantial cAMP inhibition in HEK293 cells expressing the CB1 receptor, nor did it alter AMB-FUBINACA's signaling efficacy or potency [1]. This contrasts with other arylpiperazines like mCPP, which are known to have broader receptor profiles, including activity at 5-HT2C and GABA-A receptors [2].
| Evidence Dimension | Functional Selectivity |
|---|---|
| Target Compound Data | Confirmed low-potency agonism at 5-HT1A receptor; no detectable additive or synergistic effect on CB1-mediated cAMP inhibition in vitro. |
| Comparator Or Baseline | 1-(3-chlorophenyl)piperazine (mCPP) baseline: Agonist at 5-HT2C, antagonist at GABAA-R (IC20 = 46 μM for 2CPP analog) [2]. |
| Quantified Difference | pFPP exhibits a narrower, 5-HT1A-centric profile, avoiding the GABA-A receptor antagonism seen with chlorophenyl analogs. |
| Conditions | HEK293 cells expressing human CB1 and/or 5-HT1A receptors; cAMP BRET biosensor assay [1]. |
Why This Matters
For researchers investigating the serotonergic system or studying drug-drug interactions with cannabinoids, this compound offers a cleaner pharmacological background compared to promiscuous analogs like mCPP or TFMPP.
- [1] Finlay, D. B., et al. (2023). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the synthetic cannabinoid receptor agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. *Pharmacology, Biochemistry and Behavior*, 227, 173530. View Source
- [2] Hondebrink, L., et al. (2015). Structure-dependent inhibition of the human alpha1beta2gamma2 GABAA receptor by piperazine derivatives: A novel mode of action. *Neuropharmacology*, 99, 98-105. View Source
